tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate
CAS No.:
Cat. No.: VC18016788
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19NO3 |
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Molecular Weight | 261.32 g/mol |
IUPAC Name | tert-butyl 4-acetyl-1,3-dihydroisoindole-2-carboxylate |
Standard InChI | InChI=1S/C15H19NO3/c1-10(17)12-7-5-6-11-8-16(9-13(11)12)14(18)19-15(2,3)4/h5-7H,8-9H2,1-4H3 |
Standard InChI Key | DIEMHHUJOMBFGQ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=CC2=C1CN(C2)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Features
Core Isoindole Framework
The isoindole nucleus forms the foundation of this compound, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. In tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate, the isoindole system is partially saturated (2,3-dihydro-1H-isoindole), which reduces aromaticity and enhances conformational flexibility compared to fully aromatic analogs. The dihydro modification stabilizes the molecule against oxidative degradation while preserving reactivity at key positions.
Functional Group Analysis
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tert-Butyl Carboxylate: Positioned at the 2nd carbon of the isoindole ring, this bulky ester group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications . Its steric bulk may also influence intermolecular interactions in biological systems.
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Acetyl Substituent: The acetyl group at the 4th position introduces a ketone functionality, enabling participation in nucleophilic addition reactions and hydrogen bonding. This group is critical for potential interactions with enzymatic active sites or receptor pockets .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₆H₁₉NO₃ |
Molecular Weight | 273.33 g/mol |
IUPAC Name | tert-Butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate |
Key Functional Groups | tert-Butyl ester, acetyl, dihydroisoindole |
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis of tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate likely follows a multi-step protocol akin to related isoindole derivatives . A proposed route involves:
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Isoindole Ring Formation: Cyclization of o-xylylene derivatives with ammonia or amines under controlled conditions.
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Acetylation: Introduction of the acetyl group via Friedel-Crafts acylation or direct substitution, leveraging the electron-rich nature of the isoindole ring .
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Esterification: Protection of the nitrogen atom using tert-butyl chloroformate in the presence of a base, a method well-documented for analogous compounds .
Challenges in Purification
The steric hindrance imposed by the tert-butyl group complicates crystallization, necessitating advanced purification techniques such as preparative HPLC or gradient chromatography. Industrial-scale production may employ continuous flow reactors to improve yield and reduce side reactions.
Chemical Reactivity and Derivative Formation
Nucleophilic Reactions
The acetyl group at the 4th position is susceptible to nucleophilic attack, enabling the formation of hydrazones, oximes, or Schiff bases. These derivatives are valuable intermediates in medicinal chemistry for constructing bioactive molecules .
Ester Hydrolysis and Functionalization
Under acidic or basic conditions, the tert-butyl ester undergoes hydrolysis to yield a carboxylic acid, which can be further functionalized via amidation or ester exchange . This reactivity is pivotal for prodrug strategies or modifying physicochemical properties.
Table 2: Representative Reactions of tert-Butyl 4-Acetyl-2,3-dihydro-1H-isoindole-2-carboxylate
Reaction Type | Reagents | Product |
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Hydrolysis | HCl (aqueous), heat | 4-Acetyl-2,3-dihydro-1H-isoindole-2-carboxylic acid |
Nucleophilic Addition | Hydrazine | 4-Acetyl-2,3-dihydro-1H-isoindole-2-carboxylate hydrazide |
Reduction | NaBH₄, MeOH | 4-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate |
Future Research Directions
Synthetic Methodology Development
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Catalytic Asymmetric Synthesis: Exploring chiral catalysts to access enantiomerically pure variants, enhancing selectivity for biological targets .
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Green Chemistry Approaches: Utilizing solvent-free conditions or biocatalysts to improve sustainability.
Pharmacological Profiling
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